molecular formula C24H28N2O2S B13739226 Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate CAS No. 29061-52-7

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate

Cat. No.: B13739226
CAS No.: 29061-52-7
M. Wt: 408.6 g/mol
InChI Key: KDHYJULAYMXQIW-UHFFFAOYSA-N
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Description

Bis[p-(Dimethylamino)phenyl]methyl toluenesulfinate: is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a toluenesulfinate group attached to a bis[p-(dimethylamino)phenyl]methyl moiety, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate typically involves the reaction of p-(dimethylamino)benzaldehyde with toluenesulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques like flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological activities. For example, its oxidation products may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    Bis[4-(dimethylamino)phenyl]methylium: Shares structural similarities but differs in its ionic nature.

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains a hydroxyl group, leading to different chemical properties.

Uniqueness: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate is unique due to its sulfinic group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the toluenesulfinate group allows for specific chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

29061-52-7

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate

InChI

InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3

InChI Key

KDHYJULAYMXQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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